5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one
Description
This chromen-4-one derivative is a synthetic flavonoid characterized by a 4H-chromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a phenyl group at position 2, and piperidin-1-ylmethyl moieties at positions 6 and 6. Its molecular formula is C₂₉H₃₆N₂O₆, with a molecular weight of 508.6 g/mol (). It is structurally optimized for target selectivity, as evidenced by its development as a TyrRS inhibitor distinct from non-selective scaffolds like RSV (resveratrol) .
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c30-22-16-23(19-10-4-1-5-11-19)33-27-21(18-29-14-8-3-9-15-29)25(31)20(26(32)24(22)27)17-28-12-6-2-7-13-28/h1,4-5,10-11,16,31-32H,2-3,6-9,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALAIDVEZCNHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and benzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using a base such as potassium hydroxide to form the chromen-4-one core.
Functionalization: The chromen-4-one core is further functionalized by introducing piperidin-1-ylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that compounds similar to 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one exhibit significant antioxidant activity. These properties are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, providing a protective effect on cells .
2. Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest in various cancer cell lines. For instance, derivatives of chromenone compounds have been studied for their ability to target specific pathways involved in tumor growth and metastasis .
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and protect against neuronal damage makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmacological Applications
1. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens .
2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Environmental Applications
1. Detection in Water Sources
Recent studies have focused on the detection of this compound in environmental samples, particularly in water sources contaminated by pharmaceutical and personal care products (PPCPs). Understanding its environmental fate is crucial for assessing its impact on aquatic ecosystems and human health .
2. Endocrine Disruption Potential
There is ongoing research into the endocrine-disrupting potential of compounds like this compound. Investigating these properties helps establish safety profiles for compounds released into the environment and their long-term effects on wildlife and humans .
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antioxidant activity | Scavenging free radicals |
| Anticancer activity | Inducing apoptosis | |
| Neuroprotective effects | Modulating neurotransmitter levels | |
| Pharmacology | Antimicrobial activity | Disrupting microbial membranes |
| Anti-inflammatory effects | Inhibiting pro-inflammatory cytokines | |
| Environmental Science | Detection in water sources | Assessing contamination from PPCPs |
| Endocrine disruption potential | Evaluating long-term ecological impacts |
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study published in the European Journal of Organic Chemistry, researchers evaluated the antioxidant capacity of several chromenone derivatives, including 5,7-dihydroxy derivatives. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Case Study 2: Neuroprotective Mechanisms
A recent investigation explored the neuroprotective effects of chromenone derivatives on neuronal cell lines exposed to toxic agents. It was found that these compounds significantly reduced cell death and improved cell viability through anti-apoptotic pathways .
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Physicochemical Properties
The following table summarizes key structural and physical properties of the target compound and its analogues:
Key Observations :
- Piperidinylmethyl vs. Phenylthio/Thiomorpholinomethyl: The piperidinylmethyl groups in the target compound likely improve aqueous solubility compared to phenylthio derivatives, which are more lipophilic.
- Prenylated Derivatives (e.g., BAZVII-13-2) : Prenyl groups (3-methylbut-2-en-1-yl) increase hydrophobicity, favoring membrane permeability but reducing solubility. This contrasts with the target compound’s piperidine-based polar substituents .
- C-Glucosides (e.g., Lucenin-2) : Sugar moieties drastically alter pharmacokinetics, improving bioavailability but limiting blood-brain barrier penetration compared to the synthetic piperidine derivative .
Enzyme Inhibition
- TyrRS Inhibition: The target compound’s piperidinylmethyl scaffold was designed to overcome the non-selectivity of RSV, which modulates multiple targets. While RSV has a Ki in the micromolar range, the piperidine derivative’s selectivity for TyrRS remains under investigation .
- Acetylcholinesterase (AChE) Activity: Flavonoids with simpler substituents (e.g., 3-hydroxy-2-phenyl-4H-chromen-4-one) exhibit AChE inhibition (EC₅₀ = 19.5 μM), but the target compound’s bulky piperidine groups may sterically hinder enzyme binding .
Anticancer Potential
- Compound 4m: The thiomorpholinomethyl analogue demonstrates moderate anticancer activity, attributed to sulfur-mediated redox modulation .
- BAZVII-13-2 : Prenylated derivatives disrupt MYCN-amplified cancer pathways via protein network modulation, a mechanism distinct from the target compound’s TyrRS inhibition .
Biological Activity
The compound 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one (referred to as compound A ) is a synthetic flavonoid derivative known for its significant biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antioxidant, and potential neuroprotective effects.
Chemical Structure and Properties
Compound A is characterized by its unique chromenone backbone modified with hydroxyl and piperidine groups. Its molecular formula is with a molecular weight of approximately 370.45 g/mol. The structural formula can be represented as follows:
Anti-inflammatory Activity
Research indicates that compound A exhibits potent anti-inflammatory properties. In a study evaluating its effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, it demonstrated over 80% inhibition against COX-2 and 5-LOX at a concentration of 100 μg/ml . Additionally, it inhibited tumor necrosis factor-alpha (TNF-α) production significantly, indicating its potential as an anti-inflammatory agent in conditions like arthritis or other inflammatory diseases .
Table 1: Inhibition of Key Enzymes by Compound A
| Enzyme | Inhibition (%) at 100 μg/ml |
|---|---|
| COX-2 | >80% |
| 5-LOX | >80% |
| TNF-α | Significant |
Antioxidant Activity
The antioxidant capacity of compound A was assessed using the DPPH radical scavenging assay. At a concentration of 250 μM , it exhibited approximately 40% inhibition of DPPH radicals. This suggests that compound A can mitigate oxidative stress, which is implicated in various chronic diseases .
The mechanisms through which compound A exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : By downregulating TNF-α and potentially other cytokines through NF-kB pathway inhibition.
- Scavenging Free Radicals : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.
- Modulation of Enzymatic Pathways : Inhibiting key enzymes involved in inflammatory processes.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of flavonoids similar to compound A:
- Study on Anti-inflammatory Mechanisms : In a bioassay-guided fractionation study of plant extracts containing flavonoids, compounds exhibiting structures akin to compound A were shown to significantly reduce inflammation markers in vitro .
- Neuroprotective Potential : Research into piperidine derivatives has indicated their efficacy in improving cognitive function in animal models of AD by inhibiting AChE and enhancing synaptic plasticity .
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity of this compound?
To validate the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to map proton and carbon environments, particularly focusing on the piperidinylmethyl and chromenone moieties. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) can confirm molecular weight. Infrared (IR) spectroscopy helps identify functional groups like hydroxyl and ketone bonds. Cross-referencing with synthetic intermediates and analogs (e.g., piperazine-substituted chromenones) ensures accuracy .
Q. How is the compound synthesized, and what are critical reaction parameters?
Synthesis typically involves multi-step alkylation and cyclization. Key steps include:
- Alkylation of precursor chromenones with piperidine derivatives under controlled pH (7–9) and temperature (60–80°C) to minimize side reactions .
- Protection/deprotection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent unwanted substitutions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
Q. What standard analytical methods are used for purity assessment?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Mobile phases often combine acetonitrile and phosphate buffer (pH 4.6) for optimal resolution. Purity thresholds ≥95% are typical for research-grade material, validated against pharmacopeial guidelines .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction using SHELXL software is critical for determining absolute configuration, particularly for the piperidinylmethyl substituents. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Refinement parameters (R-factor < 0.05) and electron density maps validate bond angles and torsional strain .
Q. What experimental strategies address contradictions in reported biological activities?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory) require:
- Dose-response standardization (IC50/EC50 curves across multiple cell lines).
- Control for batch variability (e.g., HPLC purity checks and endotoxin testing).
- Mechanistic replication studies , such as enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or bacterial membrane disruption assays (e.g., scanning electron microscopy for antimicrobial effects) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Systematic SAR involves:
- Substituent variation : Replacing piperidine with morpholine or adjusting methyl groups on the chromenone core.
- Biological screening : Testing analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Computational docking : Predicting binding affinities with AutoDock Vina or Schrödinger Suite to prioritize synthetic targets .
Q. What methodologies quantify the compound’s stability under physiological conditions?
Conduct accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor via LC-MS over 72 hours.
- Thermal stability : Heat at 40–60°C and assess decomposition products.
- Light sensitivity : Expose to UV-Vis light and track photodegradation .
Q. How do computational models predict interactions with biological targets?
Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations model binding to proteins like DNA gyrase or tubulin. Focus on hydrogen bonding with hydroxyl groups and hydrophobic interactions with piperidinylmethyl substituents .
Q. What in vitro assays are recommended for toxicity profiling?
Use a tiered approach:
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells.
- Genotoxicity : Ames test or comet assay.
- Hemocompatibility : Red blood cell lysis assay. Note: FDA approval status is absent; ethical guidelines prohibit in vivo testing without regulatory compliance .
Q. How can analytical challenges in quantifying the compound in biological matrices be addressed?
Develop a validated LC-MS/MS method:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.
- Internal standards : Stable isotope-labeled analogs (e.g., deuterated chromenone).
- Calibration curves : Linear range 1–1000 ng/mL, LOD < 0.5 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
